Ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate is an organic compound with the molecular formula C14H19ClO3 It is a derivative of butanoic acid and features a phenoxy group substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate typically involves the esterification of 4-(4-chloro-3,5-dimethylphenoxy)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-chloro-3,5-dimethylphenoxy)butanoic acid.
Reduction: Formation of 4-(4-chloro-3,5-dimethylphenoxy)butanol.
Substitution: Formation of various substituted phenoxybutanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity. The chlorine and methyl substituents can modulate the compound’s electronic properties, affecting its reactivity and stability.
Comparison with Similar Compounds
Ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate can be compared with other similar compounds, such as:
Ethyl 4-(4-chlorophenoxy)butanoate: Lacks the methyl groups, which can influence its chemical and biological properties.
Ethyl 4-(4-methylphenoxy)butanoate:
Ethyl 4-(4-bromophenoxy)butanoate: Substitutes chlorine with bromine, which can alter its chemical behavior and interactions.
The unique combination of chlorine and methyl substituents in this compound distinguishes it from these similar compounds, providing distinct chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C14H19ClO3 |
---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate |
InChI |
InChI=1S/C14H19ClO3/c1-4-17-13(16)6-5-7-18-12-8-10(2)14(15)11(3)9-12/h8-9H,4-7H2,1-3H3 |
InChI Key |
BOTIXPYWIUTHLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=CC(=C(C(=C1)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.